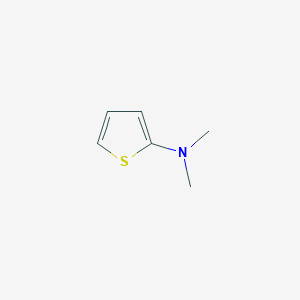

N,N-dimethylthiophen-2-amine

Description

Overview of Thiophene-Based Heterocycles in Synthetic Chemistry

Thiophene (B33073) and its derivatives are a cornerstone of heterocyclic chemistry, prized for their diverse chemical reactivity and the broad spectrum of biological and material properties exhibited by their derivatives. espublisher.combohrium.comespublisher.comtandfonline.comnih.gov The thiophene ring, a five-membered heterocycle containing a sulfur atom, is a key structural motif in numerous pharmaceuticals, agrochemicals, dyes, and organic electronic materials. espublisher.comespublisher.comtandfonline.com

The versatility of thiophene in synthetic chemistry is due to its ability to undergo a variety of chemical transformations. These include electrophilic substitution, metal-catalyzed cross-coupling reactions, and cycloaddition reactions, allowing for the introduction of a wide range of functional groups onto the thiophene scaffold. bohrium.com This adaptability has led to the development of a vast library of thiophene-containing compounds with tailored properties. espublisher.com

Significance of N,N-Dimethylamino Functionalization in Thiophene Scaffolds

The introduction of an N,N-dimethylamino group at the 2-position of the thiophene ring, as seen in N,N-dimethylthiophen-2-amine, profoundly influences the molecule's electronic properties and reactivity. The dimethylamino group is a strong electron-donating group, which increases the electron density of the thiophene ring, making it more susceptible to electrophilic attack. This enhanced reactivity can be strategically exploited in organic synthesis.

Furthermore, the nitrogen atom of the dimethylamino group can act as a directing group in metallation reactions, allowing for regioselective functionalization of the thiophene ring at the adjacent 3-position. The presence of the N,N-dimethylamino group can also impact the biological activity and material properties of the resulting thiophene derivatives. For instance, this functionalization has been explored in the development of materials for in vivo electronic functionalization of tissues. acs.org

Research Trajectories and Unanswered Questions in the Field

Current research involving this compound and related compounds is focused on several key areas. A major trajectory is its use as a versatile intermediate in the synthesis of novel bioactive molecules. researchgate.net Researchers are exploring its utility in creating new derivatives with potential applications as pharmaceuticals, drawing on the known biological activities of thiophene-based compounds which include antimicrobial, anti-inflammatory, and anticancer properties. nih.govsmolecule.comsmolecule.com

Another significant area of investigation is in materials science. The electronic properties of this compound make it an attractive building block for the synthesis of conductive polymers and organic semiconductors. acs.orgontosight.ai Research is ongoing to understand how the incorporation of this moiety into larger polymeric structures influences their electronic and optical properties. acs.org

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylthiophen-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c1-7(2)6-4-3-5-8-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEWHUCBUSTXQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569862 | |

| Record name | N,N-Dimethylthiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3216-50-0 | |

| Record name | N,N-Dimethylthiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Dimethylthiophen 2 Amine and Its Derivatives

Classical Synthetic Routes and Their Mechanistic Underpinnings

Traditional synthetic approaches are foundational in organic chemistry, providing robust and well-understood methods for molecular construction. For N,N-dimethylthiophen-2-amine and its derivatives, these routes typically involve the manipulation of functional groups on the thiophene (B33073) ring, such as carboxylic acids or carboxamides, to build the final target structure.

Multi-step Synthesis via Thiophene-2-carboxylic Acid Derivatives

A common and versatile starting point for the synthesis of 2-substituted thiophenes is thiophene-2-carboxylic acid. This pathway involves an initial electrophilic substitution on the thiophene ring, followed by the conversion of the carboxylic acid to an amide.

The thiophene ring is highly activated towards electrophilic aromatic substitution, often reacting much more readily than benzene (B151609). However, the carboxylic acid group at the 2-position is an electron-withdrawing group and acts as a meta-director. Consequently, direct chlorination of thiophene-2-carboxylic acid directs incoming electrophiles primarily to the 5- and 4-positions.

The mechanism involves the generation of an electrophilic chlorine species, which is then attacked by the electron-rich thiophene ring to form a sigma complex (or Wheland intermediate). The subsequent loss of a proton re-aromatizes the ring, yielding the chlorinated product. The regioselectivity is dictated by the electronic influence of the carboxyl group. Various chlorinating agents can be employed, with reaction conditions tailored to control the extent of chlorination.

| Starting Material | Chlorinating Agent | Major Products | Reference |

| Thiophene-2-carboxylic acid | Cl₂ | 4,5-Dichlorothiophene-2-carboxylic acid | N/A |

| Thiophene-2-carboxylic acid | N-Chlorosuccinimide (NCS) | 4,5-Dichlorothiophene-2-carboxylic acid | N/A |

Following chlorination, the carboxylic acid functionality is activated for nucleophilic attack by conversion into a more reactive acyl chloride. This is typically achieved by treating the chlorinated thiophene-2-carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. beilstein-journals.orgnih.gov The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.

The resulting acyl chloride, for instance, 4,5-dichlorothiophene-2-carbonyl chloride, is a highly electrophilic intermediate that readily reacts with amines. beilstein-journals.orgnih.gov The final step in this sequence is the amidation reaction with dimethylamine (B145610). This is a classic Schotten-Baumann type reaction where the nucleophilic nitrogen of dimethylamine attacks the electrophilic carbonyl carbon of the acyl chloride. fishersci.it A base, such as pyridine (B92270) or triethylamine, is often used to neutralize the hydrogen chloride byproduct, driving the reaction to completion. google.com This nucleophilic acyl substitution reaction forms the stable N,N-dimethylamide group, yielding the desired chlorinated N,N-dimethylthiophene-2-carboxamide derivative. khanacademy.org

Direct Chlorination-Dimethylation Sequential Approaches

An alternative strategy begins with thiophene-2-carboxamide, which can be synthesized from thiophene-2-carboxylic acid. nih.gov This route modifies the sequence of events, performing the chlorination on the amide derivative directly.

In this pathway, the substrate for the electrophilic chlorination is thiophene-2-carboxamide. researchgate.netnih.gov The amide group (-CONH₂) is an ortho-, para-directing group, which activates these positions for electrophilic attack. Therefore, chlorination is expected to occur at the 3- and 5-positions of the thiophene ring. The reaction proceeds through a similar electrophilic aromatic substitution mechanism as described previously, with the regiochemical outcome being governed by the directing effect of the amide functional group.

Once the chlorinated thiophene-2-carboxamide intermediate is obtained, the final step is the introduction of the two methyl groups onto the amide nitrogen. Selective N-methylation of amides can be challenging, as O-alkylation can be a competing side reaction. scientificupdate.com Various methylating agents can be used, often requiring a base to first deprotonate the amide N-H bond, making it more nucleophilic. scientificupdate.com

Common methods for N-methylation include the use of methyl iodide or dimethyl sulfate (B86663) in the presence of a strong base. researchgate.net More modern and selective methods have been developed to favor N-alkylation over O-alkylation. For instance, using quaternary ammonium (B1175870) salts like phenyl trimethylammonium iodide as solid methylating agents in the presence of a base like cesium carbonate has been shown to provide excellent monoselectivity for N-methylation of amides. organic-chemistry.orgacs.org This transformation converts the primary amide group of the chlorinated intermediate into the target tertiary N,N-dimethylamide, completing the synthesis of derivatives like chlorinated N,N-dimethylthiophene-2-carboxamides.

Gewald Reaction-Derived Approaches for Aminothiophene Precursors

A cornerstone in the synthesis of 2-aminothiophenes is the Gewald reaction, a multicomponent reaction that provides a versatile and efficient route to polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org These compounds are critical precursors for the eventual synthesis of this compound. The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org

The mechanism of the Gewald reaction commences with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile, forming an α,β-unsaturated nitrile intermediate. chemrxiv.org This is followed by the addition of sulfur, cyclization, and tautomerization to yield the final 2-aminothiophene product. wikipedia.org While the exact mechanism of sulfur addition is not fully elucidated, it is a key step in the formation of the thiophene ring. chemrxiv.org

The versatility of the Gewald reaction allows for the synthesis of a wide array of substituted 2-aminothiophenes by varying the starting carbonyl compound and the activated nitrile. nih.govsemanticscholar.orgmdpi.com For instance, using cyanoacetic acid esters leads to 3-alkoxycarbonyl-2-aminothiophenes, while malononitrile (B47326) yields 2-amino-3-cyanothiophenes. nih.gov

Modifications to the classical Gewald reaction have been developed to improve yields, reaction times, and environmental footprint. These include the use of microwave irradiation, ionic liquids, solid supports, and mechanochemistry. mdpi.com For example, a solvent-free approach using high-speed ball milling has been shown to be effective for the synthesis of 2-aminothiophenes from aryl-alkyl ketones. mdpi.com

| Reactants | Catalyst/Conditions | Product | Key Features |

| Ketone/Aldehyde, α-Cyanoester, Sulfur | Base (e.g., morpholine, triethylamine) | Polysubstituted 2-aminothiophene | Multicomponent, high atom economy, versatile. wikipedia.orgmdpi.com |

| α-Mercaptoaldehyde/ketone, Activated nitrile | Base | 2-Aminothiophene | Classical approach, introduces amino group at the 2-position. nih.gov |

| Ketones, Malononitrile, Sodium Polysulfide | Ultrasound, Water | Substituted 2-aminothiophenes | Greener synthesis, avoids catalytic base. researchgate.net |

Modern and Catalytic Synthetic Approaches

Modern synthetic chemistry offers a range of catalytic methods for the formation of C-N bonds and the alkylation of amines, providing alternative and often more direct routes to this compound and its derivatives.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-nitrogen bonds. wikipedia.org

While the Suzuki-Miyaura coupling is predominantly known for C-C bond formation, its principles can be extended to the synthesis of aminothiophenes. snnu.edu.cn The reaction typically involves the coupling of an organoboron compound with a halide or triflate. In the context of aminothiophene synthesis, this could involve the coupling of a thiophene boronic acid with an aminating agent or the coupling of a bromothiophene with an amine, although the latter is more characteristic of Buchwald-Hartwig amination. The development of specialized ligands and reaction conditions has expanded the scope of Suzuki-Miyaura reactions to include a wider range of substrates, including heterocyclic compounds like thiophene. acs.orgresearchgate.net

| Reactants | Catalyst System | Product Type | Key Features |

| Thiophene Boronic Acid, Aryl/Heteroaryl Halide | Palladium catalyst (e.g., Pd(OAc)2), Ligand | Aryl/Heteroaryl-substituted thiophene | Versatile for C-C bond formation on the thiophene ring. researchgate.net |

| 5-Bromothiophene-2-carboxamide, Aryl/Heteroaryl Boronic Acids | Palladium catalyst | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | Demonstrates Suzuki coupling on a functionalized thiophene. mdpi.com |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the direct formation of C-N bonds between an aryl or heteroaryl halide (or triflate) and an amine. wikipedia.orglibretexts.org This reaction is highly relevant for the synthesis of N-substituted aminothiophenes. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired arylamine and regenerate the catalyst. wikipedia.org

The scope of the Buchwald-Hartwig amination has been significantly expanded through the development of various generations of phosphine (B1218219) ligands, allowing for the coupling of a wide range of amines with aryl and heteroaryl halides, including bromothiophenes, under milder conditions. thieme-connect.comnih.gov For instance, the use of cesium carbonate as a base allows for the amination of polysubstituted bromothiophenes under relatively mild conditions. thieme-connect.com This methodology can be applied to couple dimethylamine with a suitable bromothiophene to directly form this compound.

| Reactants | Catalyst System | Product Type | Key Features |

| Bromothiophene, Amine (e.g., aniline, secondary amines) | Palladium catalyst (e.g., Pd(OAc)2), Phosphine Ligand, Base (e.g., Cs2CO3, t-BuONa) | N-Aryl/N-Alkyl aminothiophene | Direct C-N bond formation, broad substrate scope. thieme-connect.comresearchgate.net |

| Deactivated aminothiophenecarboxylates, Halopyridines | Pd(OAc)2, Xantphos, Cs2CO3 | Diheteroarylamines | Applicable to electron-deficient thiophene substrates. researchgate.net |

While palladium catalysis is more common for C-N coupling, other transition metals, such as cobalt, have been investigated for the synthesis and modification of thiophene derivatives. Cobalt complexes have been shown to mediate the cleavage of the carbon-sulfur bond in thiophene, which can be a step in the synthesis of more complex thiophene-containing structures. acs.org Although direct cobalt-catalyzed amination of thiophenes is less established, the unique reactivity of cobalt catalysts offers potential for novel synthetic routes to thiophene derivatives.

Once a primary or secondary aminothiophene is synthesized, for instance via the Gewald reaction, the final step to obtain this compound is the introduction of two methyl groups onto the nitrogen atom. Reductive amination is a widely used and effective method for this transformation. organic-chemistry.org

This process typically involves the reaction of the amine with an excess of formaldehyde (B43269) to form an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent. wikipedia.org A classic example is the Eschweiler-Clarke reaction, which uses formic acid as both the reducing agent and a source of the methyl group. wikipedia.org This reaction is particularly advantageous as it proceeds to the tertiary amine stage without the formation of quaternary ammonium salts. wikipedia.org

Other reductive amination protocols utilize different reducing agents such as sodium borohydride, sodium triacetoxyborohydride (B8407120), or catalytic hydrogenation. organic-chemistry.org The choice of reducing agent can be tailored to the specific substrate and desired reaction conditions. For example, sodium triacetoxyborohydride is a mild and selective reducing agent for the reductive amination of a wide variety of aldehydes and ketones. organic-chemistry.org

| Reactants | Reagents | Product | Key Features |

| Primary/Secondary Amine, Formaldehyde | Formic Acid | Tertiary Amine (N,N-dimethylated) | Eschweiler-Clarke reaction, avoids quaternization. wikipedia.org |

| Primary/Secondary Amine, Formaldehyde | Sodium Borohydride, 2,2,2-Trifluoroethanol | Tertiary Amine | Catalyst-free, simple procedure. organic-chemistry.org |

| Primary Amine, Formaldehyde | Hydrogen, Nickel-containing catalyst | Permethylated Amine | Industrial application, can be performed at lower pressures. google.com |

Emerging Methodologies and Innovations

The synthesis of this compound and its derivatives is continually evolving, with new methodologies emerging that offer improvements in efficiency, selectivity, and environmental impact. These innovative approaches are moving beyond traditional synthetic routes to leverage biocatalysis, photochemistry, and microwave technology.

Biocatalytic Approaches (e.g., Enzymatic Amidation)

Biocatalysis is gaining traction as a powerful tool in organic synthesis due to its high selectivity and mild reaction conditions. In the context of thiophene derivatives, enzymatic processes offer a promising green alternative for amidation and C-H bond activation. nih.gov

One notable development is the use of enzyme pairs, such as a cytochrome P450-amidotransferase system, to achieve selective amidation of chemically inert alkyl groups. nih.gov This tandem oxidation and amidation cascade demonstrates the potential of enzymes to perform complex transformations in a single pot. nih.gov For instance, research on the biosynthesis of thiotetroamide C from thiotetromycin (B14412991) has detailed an enzymatic cascade that converts an unreactive ethyl group into a primary amide. nih.gov While not directly synthesizing this compound, this process highlights the capability of enzymes to functionalize thiophene-containing molecules.

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are also being employed for direct amide synthesis from free carboxylic acids and amines. mdpi.com This methodology is noted for its simplicity and efficiency, often proceeding without additives and in greener solvents, yielding amides with excellent conversions. mdpi.com The applicability of this enzymatic amidation has been demonstrated across a wide range of substrates, suggesting its potential for the synthesis of N-substituted thiophene amines. mdpi.com

Key Research Findings in Biocatalysis:

| Biocatalytic System | Transformation | Substrate Type | Significance |

| Cytochrome P450-Amidotransferase | Oxidation-Amidation Cascade nih.gov | Thiotetromycin (Thiophene-containing) | Demonstrates selective C-H activation and amidation on a thiophene core. nih.gov |

| Candida antarctica lipase B (CALB) | Direct Amidation mdpi.com | Free Carboxylic Acids and Amines | Offers a sustainable and efficient route to amides with high yields. mdpi.com |

Photochemical Chlorination Techniques

Photochemical methods offer unique pathways for the halogenation of heterocyclic compounds like thiophene. The halogenation of thiophene is known to occur readily, being approximately 10⁸ times faster than that of benzene at room temperature. iust.ac.ir Emerging techniques are exploring more controlled and selective ways to introduce chlorine atoms onto the thiophene ring.

While direct photochemical chlorination of this compound is a specialized area, related studies on other thiophene derivatives provide insight into potential strategies. For example, electrochemical methods, which can be induced by visible light, have been developed for the selective mono-, di-, and trichlorination of thiophenes under mild conditions. researchgate.net These electrochemical strategies offer high functional group tolerance and the ability to control the degree of chlorination by adjusting parameters like catalyst loading and electric current. researchgate.net

Furthermore, the photocyclization of styrylthiophenes to synthesize thiahelicenes is a well-studied photochemical reaction involving a thiophene core, demonstrating the ring's reactivity under irradiation. nih.gov Methods for the C3-chlorination of C2-substituted benzothiophenes using sources like sodium hypochlorite (B82951) pentahydrate have also been developed, providing pathways to specific chlorinated isomers. nih.gov These approaches could potentially be adapted for the photochemical chlorination of this compound, enabling regioselective synthesis of chlorinated derivatives.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a cornerstone of modern synthetic chemistry, offering significant reductions in reaction times and often improving product yields. rsc.org This technology has been successfully applied to the synthesis of various 2-aminothiophene derivatives, including through the Gewald reaction. clockss.orgresearchgate.net

The Gewald reaction, a multicomponent reaction involving a ketone, an active nitrile, and elemental sulfur, is a classic method for preparing 2-aminothiophenes. pharmaguideline.comwikipedia.org Under microwave irradiation, this reaction can be completed in as little as 30 minutes with isolated yields often exceeding 90%. clockss.org This represents a dramatic improvement over conventional heating methods, which may require several hours and result in lower yields. clockss.org The efficiency of microwave-assisted synthesis has been demonstrated for a broad range of substrates, making it a versatile tool for creating libraries of 2-aminothiophene compounds. clockss.orgnih.gov

Microwave technology is not limited to the Gewald reaction. It has also been employed in the solvent-free synthesis of N-substituted aldimines by reacting non-volatile amines with aromatic aldehydes, achieving high yields in under ten minutes. organic-chemistry.org This highlights the potential for microwave-assisted, solvent-free N-alkylation or N-arylation reactions to produce derivatives of thiophen-2-amine.

Comparison of Synthesis Methods for 2-Aminothiophenes:

| Method | Conditions | Reaction Time | Yield | Reference |

| Microwave-Assisted Gewald | Pyrrolidine (base), DMF, 50 °C | 30 min | 95% | clockss.org |

| Conventional Thermal Gewald | Same as above | Several hours | 47% | clockss.org |

| Microwave-Assisted Aldimine Synthesis | Solvent-free, no catalyst, 100 °C | 8 min | 75-100% | organic-chemistry.org |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles is paramount in modern synthetic methodologies to minimize environmental impact and enhance safety. rasayanjournal.co.in For the synthesis of this compound and its derivatives, this involves the use of environmentally benign solvents, the development of solvent-free reaction conditions, and the design of sustainable and recyclable catalysts. nih.gov

Solvent-Free and Aqueous Medium Reactions

A key objective of green chemistry is to reduce or eliminate the use of hazardous organic solvents. mdpi.com Significant progress has been made in developing synthetic routes for thiophene derivatives that operate under solvent-free conditions or in water. nih.gov

Microwave-assisted, solvent-free synthesis has proven to be a highly effective green strategy. For example, the reaction of non-volatile amines with aromatic aldehydes can proceed efficiently without any solvent or catalyst, yielding N-substituted imines in minutes. organic-chemistry.org This approach offers advantages in terms of reduced waste, cost-effectiveness, and simplified product purification. organic-chemistry.org

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Gewald-type syntheses of 2-aminothiophenes have been successfully performed in water, sometimes activated by ultrasound, providing good to excellent yields. nih.gov For instance, one method utilizes polyacrylonitrile (B21495) fiber functionalized by 4-dimethylaminopyridine (B28879) as a catalyst in water at 80 °C to produce 2-aminothiophenes in high yield. nih.gov These aqueous methods represent a significant step towards more sustainable chemical manufacturing. nih.gov

Catalyst Design for Sustainable Synthesis

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of this compound, catalyst design focuses on heterogeneous systems, phosphine-free ligands, and earth-abundant metals to enhance sustainability. organic-chemistry.orgrsc.org

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. rsc.org For example, N-methylpiperazine-functionalized polyacrylonitrile fiber has been used as a recyclable catalyst for the synthesis of 2-aminothiophenes, demonstrating usability for at least ten cycles. nih.gov Similarly, the use of recyclable palladium catalysts in ionic liquids has been explored for the synthesis of substituted thiophenes. organic-chemistry.org

The design of catalysts also aims to eliminate toxic components, such as phosphine ligands in palladium-catalyzed reactions. organic-chemistry.org The development of phosphine-free palladium complexes for the direct C-H arylation of thiophenes represents a greener approach to forming C-C bonds. organic-chemistry.org Furthermore, research is increasingly focused on replacing precious metal catalysts with more abundant and less toxic alternatives like copper or manganese for the sustainable synthesis of amines. researchgate.netnih.gov These catalysts can be effective in reductive amination and hydrogen borrowing reactions, providing direct and atom-economical routes to N-alkylated products. researchgate.net

Waste Mitigation and Atom Economy Considerations

In the synthesis of this compound and its derivatives, adherence to the principles of green chemistry, particularly waste mitigation and atom economy, is of paramount importance. nih.gov Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the final desired product. nih.govrsc.org High atom economy signifies a more sustainable process with minimal generation of byproducts. rsc.org This section explores various synthetic strategies through the lens of these principles.

Multicomponent Reactions (MCRs): A High Atom Economy Approach

Multicomponent reactions (MCRs), such as the Gewald reaction for synthesizing the core 2-aminothiophene scaffold, are inherently atom-economical. nih.govsemanticscholar.orgorganic-chemistry.orgumich.edu These reactions combine three or more starting materials in a single step to form a complex product, incorporating a majority of the atoms from the reactants into the final structure. nih.gov This one-pot nature significantly reduces waste by minimizing the need for intermediate separation and purification steps, which often involve large quantities of solvents and chromatographic materials. nih.gov

The Gewald reaction, for instance, condenses a ketone or aldehyde, an α-cyanoester, and elemental sulfur to produce a polysubstituted 2-aminothiophene. semanticscholar.orgorganic-chemistry.org The primary byproduct in this reaction is water, leading to a high theoretical atom economy.

| Reactant A (e.g., Ketone) | Reactant B (e.g., Acetonitrile) | Reactant C (Sulfur) | Product (2-Aminothiophene derivative) | Byproducts | Theoretical Atom Economy |

| C₄H₈O | C₂H₃N | S | C₆H₇NS | 2 H₂O | High |

This is an illustrative example. The actual atom economy will vary based on the specific substrates used.

Transition Metal-Catalyzed Cross-Coupling Reactions

The direct N-methylation or N,N-dimethylation of 2-aminothiophene or the coupling of a 2-halothiophene with dimethylamine often relies on transition metal catalysis, such as the Buchwald-Hartwig amination. nih.govresearchgate.net While highly effective, these methods present different challenges regarding waste and atom economy.

The reaction requires a metal catalyst (typically palladium-based), a ligand, and a stoichiometric base. nih.gov The waste generated includes inorganic salts from the base and byproducts from the catalytic cycle. While the catalyst and ligand are used in substoichiometric amounts, their synthesis can be complex and generate waste. Furthermore, the precious nature of palladium necessitates efficient recovery and recycling to minimize environmental and economic costs.

Efforts to improve the green credentials of these coupling reactions focus on:

Catalyst Efficiency: Developing catalysts with high turnover numbers (TON) and turnover frequencies (TOF) to reduce the required catalyst loading.

Ligand Selection: Using ligands that are easily synthesized from readily available materials.

Base and Solvent Choice: Employing weaker, more environmentally benign bases and greener solvents, or even aqueous conditions where possible. nih.gov Recent advancements have shown successful palladium-catalyzed amination using aqueous ammonia (B1221849) and a hydroxide (B78521) base, which are convenient and inexpensive reagents. nih.gov

Alternative Metals: Exploring catalysts based on more abundant and less toxic metals like nickel or copper. semanticscholar.orgsioc-journal.cn

Comparative Analysis of Synthetic Routes

To quantify and compare the environmental impact of different synthetic strategies, metrics such as Process Mass Intensity (PMI) and E-Factor (Environmental Factor) are often employed alongside atom economy.

| Metric | Description | Favorable Value | Implication for this compound Synthesis |

| Atom Economy | (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100% | High (>90%) | Favors MCRs like the Gewald reaction over classical substitution or elimination reactions. rsc.org |

| E-Factor | Total Mass of Waste / Mass of Product | Low (<1) | Highlights waste from solvents, reagents, and byproducts, often significant in multi-step syntheses with purifications. |

| Process Mass Intensity (PMI) | Total Mass Input / Mass of Product | Low (<10) | Provides a holistic view of process efficiency, including all materials used (reactants, solvents, workup chemicals). |

A hypothetical comparison between a traditional multi-step synthesis and a modern, greener approach for a derivative is presented below.

| Parameter | Traditional Route (e.g., Multi-step with stoichiometric reagents) | Greener Route (e.g., Catalytic one-pot synthesis) |

| Number of Steps | 3 - 5 | 1 - 2 |

| Atom Economy | Low to Moderate (e.g., 40-60%) monash.edu | High (e.g., >80%) |

| Solvent Usage | High | Minimized / Recyclable Solvents |

| Waste Generated | Significant (inorganic salts, organic byproducts) | Minimal |

| Purification | Multiple Chromatographic Steps | Simple Filtration or Recrystallization |

Recent research emphasizes the development of catalytic N-methylation methods using sustainable C1 sources like formaldehyde, with water as the only byproduct, further enhancing the green profile of the synthesis of N,N-dimethylated amines. semanticscholar.orgchemrxiv.org The use of heterogeneous catalysts that can be easily recovered and reused also contributes significantly to waste mitigation. semanticscholar.orgchemrxiv.org By prioritizing methodologies with high atom economy and low E-Factors, the chemical industry can move towards more sustainable production of this compound and its valuable derivatives. nih.gov

Chemical Reactivity and Transformation of N,n Dimethylthiophen 2 Amine

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The presence of the N,N-dimethylamino group significantly influences the rate and regioselectivity of electrophilic aromatic substitution reactions on the thiophene ring.

The N,N-dimethylamino group is a potent activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the thiophene ring through resonance. This increases the electron density of the ring, making it more susceptible to attack by electrophiles. This activating effect is generally stronger than that of a simple alkyl group.

The directing effect of the N,N-dimethylamino group in electrophilic aromatic substitution is predominantly ortho and para to the point of attachment. In the case of N,N-dimethylthiophen-2-amine, the positions ortho (C3) and para (C5) to the dimethylamino group are activated. Due to steric hindrance from the adjacent dimethylamino group, electrophilic attack is sterically more favorable at the C5 position. Therefore, electrophilic substitution on this compound is expected to yield primarily the 5-substituted product.

| Position | Electronic Effect of -N(CH₃)₂ | Steric Hindrance | Predicted Major Product |

|---|---|---|---|

| C3 (ortho) | Activated | High | 5-substituted |

| C5 (para) | Activated | Low |

Halogenation: The halogenation of this compound is anticipated to occur readily due to the activating nature of the dimethylamino group. Bromination, for instance, can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile. researchgate.netorganic-chemistry.org The reaction is expected to be highly regioselective, yielding the 5-bromo-N,N-dimethylthiophen-2-amine as the major product. The reaction proceeds via an electrophilic aromatic substitution mechanism where the bromine atom acts as the electrophile. researchgate.net

Nitration: The nitration of thiophene and its derivatives is a well-established reaction, though it can be sensitive to reaction conditions due to the reactivity of the thiophene ring. core.ac.uk For the nitration of this compound, milder nitrating agents are generally preferred to avoid oxidation or degradation of the starting material. A common method for the nitration of reactive aromatic compounds is the use of nitric acid in acetic anhydride. wuxibiology.com This reaction is expected to yield 5-nitro-N,N-dimethylthiophen-2-amine as the principal product. The basicity of the dimethylamino group can lead to its protonation in strongly acidic media, which would deactivate the ring towards electrophilic attack. Therefore, the choice of nitrating agent and reaction conditions is crucial for a successful outcome. researchgate.net

| Reaction | Reagent | Expected Major Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-N,N-dimethylthiophen-2-amine |

| Nitration | Nitric acid/Acetic anhydride | 5-Nitro-N,N-dimethylthiophen-2-amine |

Nucleophilic Reactions and Functional Group Interconversions

The reactivity of this compound also extends to nucleophilic reactions, both at the thiophene ring and at the dimethylamino group itself.

While the electron-rich thiophene ring is generally less susceptible to nucleophilic aromatic substitution (SNAr), such reactions can occur if the ring is activated by strongly electron-withdrawing groups. For instance, a chlorothiophene bearing a nitro group can undergo nucleophilic displacement of the chloride by dimethylamine (B145610). nih.gov The reaction of 2-chlorothiophene (B1346680) with dimethylamine can be challenging due to the volatility of dimethylamine, but methods involving the in-situ generation of dimethylamine from the thermal decomposition of N,N-dimethylformamide (DMF) have been developed for the nucleophilic aromatic substitution of aryl halides. nih.gov

The lone pair of electrons on the nitrogen atom of the N,N-dimethylamino group makes it nucleophilic and susceptible to reactions with electrophiles.

Alkylation: The N,N-dimethylamino group can undergo alkylation with alkyl halides, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. youtube.comdtic.mil This reaction, known as quaternization, introduces a positive charge on the nitrogen atom and alters the electronic properties of the molecule. The reaction typically proceeds via an SN2 mechanism. semanticscholar.org

Acylation: Acylation of the N,N-dimethylamino group is generally not possible as it is a tertiary amine and lacks a proton on the nitrogen to be replaced by an acyl group. However, acylation reactions are highly relevant for primary and secondary aminothiophenes. For instance, primary and secondary amines readily react with acyl chlorides or anhydrides to form the corresponding amides. youtube.comnih.gov This reaction is a common method for the protection of amino groups in organic synthesis. researchgate.netnih.gov

| Reaction | Reagent | Product Type |

|---|---|---|

| Alkylation (Quaternization) | Alkyl halide (e.g., CH₃I) | Quaternary ammonium salt |

Oxidation and Reduction Chemistry

The this compound molecule contains two moieties susceptible to redox reactions: the N,N-dimethylamino group and the thiophene ring.

Oxidation: Tertiary amines, such as the N,N-dimethylamino group, can be oxidized to their corresponding N-oxides. libretexts.org Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) and peroxy acids. researchgate.netwayne.edu The oxidation of this compound with these reagents would be expected to yield this compound N-oxide. The thiophene ring itself is relatively resistant to oxidation under these mild conditions.

Reduction: The thiophene ring is generally stable to reduction under typical catalytic hydrogenation conditions that would, for example, reduce a nitro group. The primary application of reduction chemistry in the context of this compound would be the reduction of substituted derivatives. For instance, a nitro group on the thiophene ring, such as in 5-nitro-N,N-dimethylthiophen-2-amine, can be readily reduced to an amino group. wikipedia.orgorganic-chemistry.org A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., using Pd/C and H₂) or metals in acidic media (e.g., Fe/HCl). organic-chemistry.org This provides a synthetic route to diamino-substituted thiophenes.

| Reaction | Substrate Moiety | Reagent | Product Type |

|---|---|---|---|

| Oxidation | N,N-Dimethylamino group | Hydrogen peroxide (H₂O₂) | N-oxide |

| Reduction | Nitro group (on the ring) | Catalytic hydrogenation (e.g., H₂/Pd-C) | Amino group |

Oxidation of the Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom in the thiophene ring of this compound is susceptible to oxidation, leading to the formation of corresponding S-oxides, namely sulfoxides and sulfones. This transformation is a common reaction for thiophene and its derivatives. nih.gov The oxidation process can be controlled to yield either the sulfoxide (B87167) or the sulfone by careful selection of the oxidizing agent and reaction conditions. organic-chemistry.orgorganic-chemistry.org

Commonly employed oxidants for this purpose include hydrogen peroxide (H₂O₂), often in the presence of a metal catalyst, and peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The reaction typically proceeds stepwise, with the initial oxidation of the sulfide (B99878) to a sulfoxide, which can then undergo further oxidation to the sulfone. nih.gov For thiophene derivatives, complete oxidation to the sulfone often occurs readily. nih.gov

The presence of the electron-donating N,N-dimethylamino group at the C2 position increases the electron density of the thiophene ring, which is expected to enhance the nucleophilicity of the sulfur atom. This electronic effect generally facilitates the initial attack on the electrophilic oxidant. Studies on various substituted thiophenes have shown that electron-donating substituents increase the rate of the first oxidation step (sulfide to sulfoxide). nih.gov

Selective oxidation to the sulfoxide can be achieved by using a stoichiometric amount of the oxidant or milder reaction conditions, while an excess of a strong oxidizing agent will typically drive the reaction to completion, yielding the sulfone. organic-chemistry.orgorganic-chemistry.org Catalytic systems, such as methyltrioxorhenium(VII) (MTO) with hydrogen peroxide, have been shown to be highly effective for the oxidation of thiophenes. nih.gov

Table 1: Representative Conditions for Thiophene Oxidation Note: This table presents general conditions for thiophene oxidation; specific results for this compound may vary.

| Oxidant/Catalyst | Product | General Observations | Ref |

|---|---|---|---|

| H₂O₂ / LiNbMoO₆ | Sulfoxide or Sulfone | Selectivity controlled by H₂O₂ stoichiometry. | organic-chemistry.org |

| H₂O₂ / MTO | Sulfoxide & Sulfone | Stepwise oxidation occurs via the sulfoxide intermediate. | nih.gov |

| m-CPBA | Sulfone | Often leads to the fully oxidized product. | |

| Urea-H₂O₂ / Phthalic Anhydride | Sulfone | Metal-free conditions, often without observing the sulfoxide. | organic-chemistry.org |

Reduction of the Thiophene Ring or Amide Group

The reduction of this compound primarily concerns the thiophene ring, as the N,N-dimethylamino group is not an amide and is generally stable under typical ring hydrogenation conditions. The aromatic thiophene ring is relatively resistant to reduction compared to other unsaturated systems, often requiring specific catalysts and conditions. acs.org

Catalytic hydrogenation is the most common method for the reduction of thiophene rings, typically employing catalysts such as Raney nickel, palladium, platinum, or rhodium under hydrogen pressure. This process can lead to partial reduction to form dihydrothiophenes or complete reduction to yield tetrahydrothiophene (B86538) (thiophane) derivatives. However, a significant challenge in the hydrogenation of sulfur-containing heterocycles is catalyst poisoning by the sulfur atom.

For substituted thiophenes, the choice of catalyst and conditions is crucial to achieve selective reduction of the ring without affecting other functional groups. Studies on similar systems have shown that noble metal catalysts can be effective, though sometimes the reaction can be sluggish. acs.org The presence of substituents on the ring, such as the dimethylamino group, can influence the rate and selectivity of the hydrogenation by altering the electronic properties and steric environment of the ring.

Organometallic Reactions and Derivatization

The presence of the N,N-dimethylamino group makes this compound an excellent candidate for directed organometallic reactions, which serve as a powerful tool for its further functionalization and derivatization.

Metalation Studies (e.g., Lithiation)

This compound is well-suited for directed ortho metalation (DoM), a reaction where a functional group directs deprotonation to an adjacent position. wikipedia.org The dimethylamino group is a potent directed metalation group (DMG) because its nitrogen atom can coordinate to an organolithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi). wikipedia.orgorganic-chemistry.org

This coordination brings the strong base into proximity with the C3 proton of the thiophene ring, leading to regioselective deprotonation and the formation of 3-lithio-N,N-dimethylthiophen-2-amine. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures. Additives such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) are often used to break up organolithium aggregates and increase the reactivity of the base. baranlab.org

The resulting aryllithium intermediate is a powerful nucleophile that can react with a wide array of electrophiles to introduce new functional groups at the C3 position. This two-step sequence provides a highly regioselective method for synthesizing 3-substituted 2-(dimethylamino)thiophenes.

Table 2: Potential Electrophiles for Reaction with 3-Lithio-N,N-dimethylthiophen-2-amine

| Electrophile | Product Type |

|---|---|

| CO₂ (followed by acid workup) | 3-Carboxylic acid |

| Aldehydes/Ketones (e.g., benzaldehyde) | 3-Hydroxyalkyl derivative |

| Alkyl halides (e.g., CH₃I) | 3-Alkyl derivative |

| I₂, Br₂ | 3-Halogenated derivative |

| (CH₃)₃SiCl | 3-Trimethylsilyl derivative |

Cross-Coupling Reactions Utilizing this compound as a Substrate

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.org For this compound to be used as a substrate in reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, it typically must first be converted into a derivative bearing a halide or triflate. wikipedia.orgjk-sci.com

This can be readily achieved via the lithiation strategy described previously. For instance, metalation at the C3 position followed by quenching with a halogen source (e.g., iodine, bromine, or N-bromosuccinimide) yields 3-halo-N,N-dimethylthiophen-2-amine. Alternatively, electrophilic halogenation often occurs at the electron-rich C5 position. This halogenated thiophene can then participate in cross-coupling reactions.

Suzuki-Miyaura Coupling : A 3- or 5-halo-N,N-dimethylthiophen-2-amine derivative can be coupled with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to form a new C-C bond. wikipedia.orgnih.gov This provides access to a wide range of aryl- or vinyl-substituted aminothiophenes. mdpi.commdpi.com

Buchwald-Hartwig Amination : The same halogenated substrate can be coupled with primary or secondary amines to form a new C-N bond, yielding diamino-substituted thiophenes. wikipedia.orgjk-sci.com This reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. researchgate.netlibretexts.org

These cross-coupling strategies highlight the utility of this compound as a scaffold that can be selectively functionalized at different positions on the thiophene ring.

Derivatization Strategies for Advanced Heterocycles

2-Aminothiophenes are highly valuable synthons for the construction of more complex, fused heterocyclic systems. semanticscholar.orgnih.govtubitak.gov.tr The functional groups on this compound—the dimethylamino group and the reactive C3 and C5 positions on the ring—can be strategically manipulated to build new rings.

One common strategy involves introducing two different functional groups onto the thiophene ring, which can then undergo an intramolecular cyclization reaction. For example:

Synthesis of Thieno[2,3-b]pyridines : Lithiation at C3 followed by the introduction of a formyl group (via reaction with DMF) would yield 2-(dimethylamino)thiophene-3-carbaldehyde. This intermediate can then undergo condensation with an active methylene (B1212753) compound followed by cyclization to form a fused pyridine (B92270) ring.

Synthesis of Thieno[3,2-d]pyrimidines : A 3-carboxy- or 3-cyano-2-aminothiophene derivative (which can be accessed via the Gewald reaction followed by N,N-dimethylation) can be treated with reagents like formamide (B127407) or isothiocyanates to construct a fused pyrimidine (B1678525) ring. semanticscholar.org

These derivatization approaches allow for the transformation of the simple this compound scaffold into a diverse range of polycyclic heteroaromatic compounds with potential applications in materials science and medicinal chemistry. nih.govorganic-chemistry.org

Reaction Mechanisms and Kinetic Studies

The reactions involving this compound follow well-established mechanistic pathways for aromatic and heterocyclic compounds.

Oxidation : The mechanism of MTO-catalyzed oxidation of thiophenes involves the formation of rhenium peroxide complexes that act as the active oxygen-transfer agents. nih.gov The nucleophilic sulfur atom of the thiophene attacks the electrophilic oxygen of the peroxide complex. The increased rate for electron-rich thiophenes supports this nucleophilic attack as a key step. nih.gov

Directed ortho Metalation : The mechanism proceeds through a complex-induced proximity effect (CIPE). baranlab.org The Lewis basic nitrogen of the dimethylamino group coordinates to the lithium ion of the alkyllithium aggregate. This pre-coordination complex positions the alkyl base for a kinetically favored deprotonation of the adjacent C3 proton, rather than other protons on the ring. wikipedia.org

Cross-Coupling Reactions : The catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions are well-documented. libretexts.orglibretexts.org They generally involve three main steps: (1) Oxidative Addition of the halo-thiophene to a Pd(0) complex to form a Pd(II) species; (2) Transmetalation (for Suzuki) with the boronic acid or Amine Coordination/Deprotonation (for Buchwald-Hartwig); and (3) Reductive Elimination to form the C-C or C-N bond and regenerate the Pd(0) catalyst. wikipedia.orgwikipedia.org

While these general mechanisms are understood, specific kinetic studies detailing the reaction rates and substituent effects for this compound itself are not extensively reported in the surveyed literature. However, computational studies on related systems, such as the Gewald synthesis of 2-aminothiophenes, have provided deep insight into the thermodynamics and kinetic barriers of the reaction pathways. researchgate.netnjit.edu

Computational and Theoretical Investigations of N,n Dimethylthiophen 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For thiophene (B33073) derivatives, these methods elucidate the role of the sulfur heteroatom and amino substituents on the electronic distribution and aromaticity of the ring.

Density Functional Theory (DFT) is a widely used method for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. While specific DFT studies on N,N-dimethylthiophen-2-amine are not extensively documented in the reviewed literature, the methodologies applied to closely related and more complex thiophene derivatives offer significant insights.

For instance, in a study of push-pull chromophores, the compound 5-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylthiophen-2-amine (ThIm) was investigated using DFT and Time-Dependent DFT (TD-DFT) acs.orgchemrxiv.org. The ground state geometries of such compounds are typically optimized using functionals like ωB97X-D3 with basis sets such as def2-SVP acs.org. These calculations reveal how the N,N-dimethylamino group, acting as an electron donor, influences the electronic structure of the thiophene ring. DFT calculations on ThIm have shown a significant electron density shift from the amine donor to the acceptor moiety upon photoexcitation acs.orgchemrxiv.org. This highlights the electron-donating strength of the this compound fragment acs.org.

DFT calculations are also employed to determine the shapes and electronic properties of various thiophene-2-carboxamide derivatives nih.gov. Such studies involve geometry optimization to find the most stable conformation and calculation of electronic parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability nih.gov.

Table 1: Representative DFT Functionals and Basis Sets Used in Thiophene Derivative Studies

| Computational Task | Functional | Basis Set | Reference |

|---|---|---|---|

| Geometry Optimization | ωB97X-D3 | def2-SVP | acs.org |

This table is illustrative of common methods used for similar compounds, in the absence of specific data for this compound.

While DFT is prevalent, other quantum chemical methods have been applied to thiophene systems. Ab initio calculations, which are based on first principles without empirical parameters, can provide highly accurate results, though at a greater computational expense. There is a mention in the literature of ab initio calculations being used to study the formation of σ radicals in photochemical reactions of some haloheterocycles, which can include thiophene derivatives researchgate.net. However, specific ab initio studies focused on the electronic structure or geometry of this compound were not identified in the searched literature.

Semi-empirical calculations, which use parameters derived from experimental data, offer a faster but generally less accurate alternative for large molecules. No specific applications of semi-empirical methods to this compound were found in the reviewed sources.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of molecules, including conformational changes and interactions with their environment.

The orientation of the dimethylamino group relative to the thiophene ring is a key conformational feature of this compound. Computational studies on related molecules, such as ThIm, have explored the rotational energy barriers of such groups. For ThIm, TD-DFT calculations were used to analyze the singlet electronic energy profile to understand the tendency for Twisted Intramolecular Charge Transfer (TICT) formation acs.org. The study calculated a high rotational energy barrier (ERB) of 17.1 kcal·mol−1 for the C–N bond of the amine donor, suggesting that rotation around this bond is restricted and TICT formation is unlikely via this pathway acs.org. A lower rotational barrier of 7.8 kcal·mol−1 was found for the C–C biaryl bridge in the same molecule acs.org. Such analyses are crucial for understanding the photophysical properties and the potential for the molecule to act as a molecular rotor acs.org.

The behavior of this compound in solution can be investigated using computational solvation models. Continuum solvation models, like the Polarizable Continuum Model (PCM), are often used in conjunction with DFT calculations to account for the bulk effects of a solvent acs.org. For example, solvent effects were included in all calculations for the ThIm molecule using PCM acs.org.

Furthermore, theoretical calculations can be used to evaluate thermodynamic parameters of solvation. A study on 2-amino-4,5-dimethylthiophene-3-carboxamide (ADTC) in mixed ethanol-water solvents utilized quantum mechanical calculations with Gaussian to evaluate various thermodynamic parameters pcbiochemres.com. These calculations can provide theoretical values for Gibbs free energies, enthalpies, and entropies of solvation, which can then be compared with experimental data derived from solubility measurements pcbiochemres.com. The study found that for ADTC, the solvation process was endothermic, and the Gibbs free energies and entropies of solvation increased with a higher mole fraction of ethanol, indicating more favorable solute-solvent interactions pcbiochemres.com.

Table 2: Calculated Thermodynamic Solvation Parameters for a Related Thiophene Derivative (ADTC) in Ethanol

| Parameter | Description | Theoretical Value | Reference |

|---|---|---|---|

| ΔG | Gibbs Free Energy of Solvation | Varies with conditions | pcbiochemres.com |

| ΔH | Enthalpy of Solvation | Varies with conditions | pcbiochemres.com |

Note: Specific values for ADTC in pure ethanol were part of a broader study across mixed solvents and are not individually detailed here.

Electronic Structure Analysis

The electronic structure of this compound is characterized by the interaction between the lone pair of electrons on the nitrogen atom and the π-system of the thiophene ring. This interaction is expected to increase the electron density of the ring, making it more susceptible to electrophilic substitution.

In the computational study of the related molecule ThIm, DFT calculations revealed that upon photoexcitation, there is a significant shift of electron density from the this compound donor moiety to the benzimidazole acceptor acs.orgchemrxiv.org. Analysis of the electrostatic potential (ESP) maps for the excited state (S1) indicated an increase in electron density at the acceptor, which suggests enhanced basicity in the excited state acs.orgchemrxiv.org. This donor-acceptor interaction is a key feature of the electronic structure of such push-pull systems. The electron-donating strength of the this compound group was found to be stronger than that of N,N-dimethylaniline in the context of these chromophores acs.org.

HOMO-LUMO Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, computational methods like Density Functional Theory (DFT) would be used to calculate the energies of these orbitals. The analysis would reveal the distribution of the HOMO and LUMO across the molecule. It is expected that the HOMO would be localized primarily on the electron-rich thiophene ring and the nitrogen atom of the amino group, reflecting their electron-donating character. The LUMO would likely be distributed over the thiophene ring's π-system. The precise energy values, which are not available in the reviewed literature, would allow for quantitative predictions of its reactivity compared to other thiophene derivatives.

Table 1: Conceptual Frontier Molecular Orbital Properties for this compound

| Parameter | Description | Predicted Location/Characteristic for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; relates to electron-donating ability. | Likely localized on the nitrogen atom and the π-system of the thiophene ring. |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Likely distributed across the antibonding π*-system of the thiophene ring. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A smaller gap would imply higher reactivity. Specific value requires calculation. |

Charge Distribution and Electrostatic Potentials

The distribution of electron density in a molecule is fundamental to understanding its interactions. A Molecular Electrostatic Potential (MEP) map is a visualization that shows the electrostatic potential on the electron density surface of a molecule. researchgate.net It is used to predict how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack. researchgate.net

For this compound, an MEP map would be calculated using DFT methods. It is anticipated that the map would show negative potential (typically colored red) around the electronegative nitrogen and sulfur atoms, indicating these are regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms. Such a map provides a visual guide to the molecule's reactive behavior, but specific calculated MEP surfaces for this compound are not available in published literature.

Aromaticity Assessment of the Thiophene Ring

Thiophene is known to be an aromatic compound, though its aromaticity is less pronounced than that of benzene (B151609). The degree of aromaticity can be influenced by substituents on the ring. Computational methods can quantify the aromaticity of the thiophene ring in this compound using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

The N,N-dimethylamino group is an electron-donating group, which would likely increase the electron density in the thiophene ring. This could potentially enhance its aromatic character. A computational study would involve calculating the magnetic shielding at the center of the thiophene ring (NICS(0)) and one angstrom above it (NICS(1)), as well as analyzing the bond lengths to determine the HOMA index. Negative NICS values and a HOMA value approaching 1 would confirm a significant degree of aromaticity. Without specific studies, a definitive quantitative assessment remains speculative.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing insights into mechanisms that are difficult to probe experimentally. For this compound, potential reactions include electrophilic substitution on the thiophene ring, nucleophilic reactions involving the amine, or hydrogen abstraction. researchgate.netarabjchem.org DFT calculations can be used to model the entire reaction coordinate for a proposed mechanism.

A transition state (TS) represents the highest energy point along a reaction pathway, corresponding to a first-order saddle point on the potential energy surface. researchgate.net Characterizing the TS is essential for understanding the kinetics of a reaction. Computational chemists locate TS structures and confirm their identity by performing frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net For any reaction involving this compound, such as its reaction with an electrophile, the geometry, energy, and vibrational frequencies of the transition state would need to be calculated to understand the reaction mechanism. researchgate.net

Once reactants, products, and transition states are optimized, a full kinetic and thermodynamic profile of the reaction can be constructed.

Kinetic Analysis: The activation energy (Ea or ΔG‡) is the energy difference between the reactants and the transition state. arabjchem.orgresearchgate.net According to transition state theory, a higher activation energy corresponds to a slower reaction rate. By calculating these barriers for different possible pathways, the most likely reaction mechanism can be identified. rsc.org For example, in a reaction of this compound with an electrophile, calculations could determine whether substitution occurs preferentially at the C3 or C5 position of the thiophene ring by comparing the activation energies for each pathway.

Spectroscopic Parameter Prediction and Validation

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the accuracy of the theoretical model.

NMR Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of a molecule. rsc.orgnih.gov For this compound, predicted shifts for the thiophene ring protons and carbons, as well as the N-methyl groups, could be compared to an experimental spectrum to confirm its structure. The chemical shifts of the N-terminal α-dimethylamino group are distinct from those of ε-dimethylamino groups in larger molecules. nih.gov

IR Spectroscopy: The vibrational frequencies of a molecule can also be calculated. updatepublishing.com These frequencies correspond to the peaks observed in an infrared (IR) spectrum. For this compound, characteristic peaks would include C-H stretches of the aromatic ring and methyl groups, ring vibrations of the thiophene, and the C-N stretching vibration. Since it is a tertiary amine, no N-H stretching or bending vibrations would be present. orgchemboulder.com The calculated IR spectrum serves as a theoretical counterpart to experimental measurements, aiding in the assignment of vibrational modes. researchgate.net

While the framework for a comprehensive computational study of this compound is clear, the specific data from such an investigation is not currently found in the reviewed scientific literature. Future research applying these theoretical methods would be invaluable for a complete understanding of the chemical and electronic properties of this compound.

Theoretical NMR Chemical Shift Calculations

While specific theoretical NMR chemical shift calculations for isolated this compound were not detailed in the surveyed literature, the principles of such calculations are well-established. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for predicting the NMR spectra of organic molecules. This method allows for the calculation of isotropic magnetic shielding tensors, from which chemical shifts can be derived.

For molecules containing the this compound fragment, computational studies have been performed to understand their broader electronic and photophysical properties. Although detailed NMR data tables from these specific studies are not publicly available, the general methodology would involve optimizing the molecular geometry and then calculating the NMR shieldings for each nucleus.

| Nucleus | Calculated Chemical Shift (ppm) | Methodology |

|---|---|---|

| ¹H | Data not available in searched literature | Typically calculated using GIAO-DFT |

| ¹³C | Data not available in searched literature | Typically calculated using GIAO-DFT |

Vibrational Frequency Predictions

Theoretical vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods, which can predict the vibrational modes and their corresponding frequencies.

For a derivative of this compound, namely 5-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylthiophen-2-amine, harmonic vibrational frequency calculations have been reported. Such calculations are performed on the optimized geometry of the molecule to confirm that it corresponds to a local minimum on the potential energy surface, indicated by the absence of imaginary frequencies. These theoretical predictions are valuable for assigning experimental vibrational bands to specific molecular motions.

The predicted vibrational frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | IR Intensity | Raman Activity |

|---|---|---|---|

| C-H stretch | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |

| C-N stretch | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |

| Thiophene ring modes | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |

Applications of N,n Dimethylthiophen 2 Amine in Advanced Chemical Systems

Building Block in Organic Synthesis

The reactivity of N,N-dimethylthiophen-2-amine allows it to be a pivotal starting material and intermediate in the construction of a diverse array of organic molecules, from specialized heterocyclic systems to intricate molecular architectures.

This compound and its derivatives are fundamental precursors in the synthesis of various heterocyclic compounds. The 2-aminothiophene moiety is a common structural element in numerous biologically active compounds and functional materials. For instance, derivatives of 2-aminopyrimidine, which can be synthesized from thiophene-based precursors, are known to exhibit a wide range of pharmacological activities, including antifungal and enzyme inhibitory actions mdpi.com. The synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, for example, can be achieved through protocols like the Buchwald-Hartwig amination, showcasing the utility of aminopyrimidine precursors that can be conceptually linked back to aminothiophene building blocks mdpi.com.

Furthermore, the direct use of substituted thiophen-2-amines in condensation reactions allows for the construction of more complex heterocyclic systems. A notable example is the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. This is achieved by first preparing an intermediate, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, from pyrazin-2-amine and 5-bromothiophene-2-carboxylic acid. This intermediate then undergoes a Suzuki cross-coupling reaction with various aryl boronic acids to yield the final products mdpi.com. This multi-step synthesis highlights the role of the aminothiophene core as a scaffold for further functionalization.

| Precursor | Reaction Type | Resulting Heterocycle | Reference |

| 2-Aminopyrimidine derivatives | Buchwald-Hartwig amination | N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives | mdpi.com |

| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Suzuki cross-coupling | 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | mdpi.com |

The structural features of this compound make it a valuable intermediate in the assembly of complex molecular architectures. While direct, multi-step syntheses starting from this compound to produce large, complex molecules are specialized, the principles of its utility as an intermediate can be seen in the broader context of synthesizing complex artificial macrocycles nih.gov. The synthesis of such large ring systems often involves a sequence of reactions where bifunctional building blocks are strategically employed to construct the macrocyclic framework. The amine functionality and the reactive positions on the thiophene (B33073) ring of this compound provide the necessary handles for its incorporation into such complex structures. For example, in the synthesis of certain pharmaceutical compounds, dimethylamine (B145610) can be generated in situ from dimethylformamide (DMF) to act as a key intermediate nih.gov. This highlights the role of dimethylamino groups in building molecular complexity.

Role in Coordination Chemistry

The presence of both a soft sulfur donor in the thiophene ring and a hard nitrogen donor in the dimethylamino group allows this compound and its derivatives to act as versatile ligands in coordination chemistry, forming stable complexes with a variety of metal ions.

Thiophene-derived Schiff base ligands, which are structurally related to this compound, have been extensively studied for their coordination properties. These ligands typically coordinate to metal ions through the imine nitrogen and the thiophene sulfur atom nih.govresearchgate.net. For example, the Schiff base ligand (E)-N1,N1-diethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine forms distorted tetrahedral complexes with Zn(II) and Cd(II) nih.gov. In these complexes, the metal center is coordinated by the two donor atoms of the Schiff base and two halide anions. The coordination of the thiophene sulfur is a common feature in such complexes, influencing the geometry and electronic properties of the resulting metal complex.

The coordination behavior of ligands derived from 2-aminobenzothiazole and dimethylamino benzaldehyde with Co(II), Ni(II), Cu(II), and Zn(II) also demonstrates the versatility of the amino and heterocyclic moieties in binding to metal centers, often resulting in distorted octahedral geometries researchgate.net. The electronic spectra of these complexes provide evidence for the coordination environment around the metal ion.

| Metal Ion | Ligand Type | Coordination Geometry | Key Coordination Atoms | Reference |

| Zn(II), Cd(II) | Thiophene-derived Schiff base | Distorted Tetrahedral | Imine Nitrogen, Thiophene Sulfur | nih.gov |

| Co(II), Ni(II), Cu(II), Zn(II) | Schiff base from 2-aminobenzothiazole | Distorted Octahedral | Imine Nitrogen, Thiazole Nitrogen | researchgate.net |

| Cu(II) | Pyridine (B92270) and Pyrazine Amides | Tetragonally Distorted Octahedral | Pyridine/Pyrazine Nitrogen, Amide Oxygen | mdpi.com |

| Ni(II) | Oxime-Amide Ligands | Square-Planar or Distorted Octahedral | Oxime Nitrogen, Amide Nitrogen/Oxygen | mdpi.com |

Ligands derived from this compound have the potential to be employed in catalysis. The development of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, has become a cornerstone of modern organic synthesis for the formation of C-N bonds researchgate.net. The efficiency of these catalytic systems often relies on the design of the ligand coordinated to the metal center. N-heterocyclic carbene (NHC) ligands, for instance, have been shown to form highly active palladium catalysts for cross-coupling reactions carbene.deresearchgate.net.

While specific catalytic applications of this compound-derived ligands are an emerging area of research, the broader class of N-aryl-2-aminopyridine ligands, which share structural similarities, readily form stable complexes with transition metals like palladium, rhodium, and copper, facilitating various cyclization and functionalization reactions rsc.org. For example, palladium-catalyzed C-C and C-N cross-coupling reactions have been successfully applied to the 2-aminothieno[3,2-d]pyrimidin-4(3H)-one scaffold for the synthesis of antiplasmodial compounds researchgate.net. This demonstrates the potential for designing catalysts based on the aminothiophene framework for important organic transformations. The electronic properties of the thiophene ring and the steric and electronic influence of the N,N-dimethylamino group can be tuned to modulate the activity and selectivity of the resulting metal catalyst.

Materials Science Applications (excluding direct human contact/implants)

The unique electronic properties of the thiophene ring make this compound and its derivatives promising candidates for applications in materials science, particularly in the fields of organic electronics and nonlinear optics.

Thiophene-containing polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT), are well-known for their high conductivity and transparency, making them suitable for use as transparent conductive materials in flexible electronic devices frontiersin.org. The incorporation of functional groups, such as the dimethylamino group, onto the thiophene backbone can be used to tune the electronic and physical properties of the resulting polymers. For example, the synthesis of thiophene derivatives functionalized with a 3-methoxyethoxy moiety and their copolymerization with other monomers like aniline and pyrrole have been investigated to produce conductive polymeric materials researchgate.net.

In the realm of nonlinear optics (NLO), organic molecules with large hyperpolarizabilities are sought after for applications in optical data processing and storage nih.gov. The NLO response of organic materials is often associated with the presence of electron donor and acceptor groups connected by a π-conjugated system nih.govresearchgate.net. The N,N-dimethylamino group is a strong electron donor, and the thiophene ring can act as an efficient π-bridge. Therefore, molecules incorporating the this compound scaffold are promising candidates for NLO materials dtic.mil. Theoretical studies using Density Functional Theory (DFT) on non-fullerene acceptor-based compounds have shown that modifying acceptors with different substituents can significantly influence their NLO properties nih.gov. This suggests that the strategic design of molecules based on this compound could lead to materials with enhanced NLO activity.

Precursor for Polymer Synthesis and Functional Materials

There is a lack of specific studies detailing the use of this compound as a direct precursor for polymer synthesis or in the fabrication of functional materials. While 2-aminothiophenes, in general, are considered valuable building blocks for creating oligomers and polymers with potential applications in materials science, the direct polymerization or incorporation of this compound into such materials is not well-documented. The existing body of research tends to focus on other derivatives of thiophene for these purposes.

Studies in Electronic Properties and Conductivity